molecular formula C11H11NO2 B13303007 4-(But-3-yn-1-ylamino)benzoic acid

4-(But-3-yn-1-ylamino)benzoic acid

Cat. No.: B13303007
M. Wt: 189.21 g/mol
InChI Key: SQSPNABTSFJEMC-UHFFFAOYSA-N
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Description

4-(But-3-yn-1-ylamino)benzoic acid is an organic compound with the molecular formula C11H11NO2. It is a derivative of benzoic acid, where the amino group is substituted with a but-3-yn-1-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(But-3-yn-1-ylamino)benzoic acid typically involves the reaction of 4-aminobenzoic acid with but-3-yn-1-ylamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as sulfuric acid. The mixture is heated under reflux conditions to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(But-3-yn-1-ylamino)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

4-(But-3-yn-1-ylamino)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 4-(But-3-yn-1-ylamino)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the but-3-yn-1-yl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

4-(but-3-ynylamino)benzoic acid

InChI

InChI=1S/C11H11NO2/c1-2-3-8-12-10-6-4-9(5-7-10)11(13)14/h1,4-7,12H,3,8H2,(H,13,14)

InChI Key

SQSPNABTSFJEMC-UHFFFAOYSA-N

Canonical SMILES

C#CCCNC1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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